molecular formula C10H10BrClO2S B1375143 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride CAS No. 1342867-76-8

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

Cat. No. B1375143
CAS RN: 1342867-76-8
M. Wt: 309.61 g/mol
InChI Key: WDEQWRMNRRDSML-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H10BrClO2S . It is a derivative of 6-Bromo-1,2,3,4-tetrahydronaphthalene .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride consists of a bromine atom (Br), a chlorine atom (Cl), an oxygen atom (O), and a sulfur atom (S) attached to a carbon © and hydrogen (H) backbone . The exact structure can be represented by the InChI code: 1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9 (8)7-10/h5-7H,1-4H2 .


Physical And Chemical Properties Analysis

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride has a molecular weight of 309.61 . It is stored in a dry room at normal temperature . The physical form is a colorless to pale-yellow to yellow-brown liquid to semi-solid .

Scientific Research Applications

Synthesis of Sulfonated Derivatives

One application of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is in the synthesis of sulfonated derivatives. For instance, the sulfonation of tetrahydronaphthylamines with sulfuric acid yields a mixture of sulfonic acids, which are useful in various chemical processes (Courtin, 1981).

Antimicrobial Agents Synthesis

This compound is used in synthesizing potent antimicrobial agents. A study demonstrated the preparation of new tetrahydronaphthalene-sulfonamide derivatives from a synthetic route involving 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride. These compounds showed significant antimicrobial activities against various bacterial strains (Mohamed et al., 2021).

Bromination Regioselectivity

The compound is also instrumental in studying the regioselectivity of bromination in related chemical structures. A study focused on the bromination of tetrahydronaphthalene derivatives, revealing insights into their reactivity and potential applications in stabilizing agents (Pankratov et al., 2004).

Palladium(0) Coupling

Another application involves palladium(0) coupling and electrocyclic ring closure sequences. This method provides an avenue for creating various naphthalene derivatives with potential applications in different areas of chemistry (Gilchrist & Summersell, 1988).

Anticancer Activity

The compound is used in the synthesis of structures with potential anticancer activities. For example, sulfonamide derivatives incorporating 1-aminotetralins, synthesized from reactions involving similar sulfonyl chlorides, have shown varying degrees of cytotoxic activities against cancer cell lines (Özgeriş et al., 2017).

Visible-Light-Catalyzed C-C Bond Difunctionalization

The compound plays a role in visible-light-catalyzed carbon-carbon bond difunctionalization processes. This method has led to the development of novel synthesis techniques for 1,2-dihydronaphthalenes with applications in various chemical syntheses (Liu et al., 2019).

Safety and Hazards

The safety information for 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1,3,5,10H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEQWRMNRRDSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1S(=O)(=O)Cl)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

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